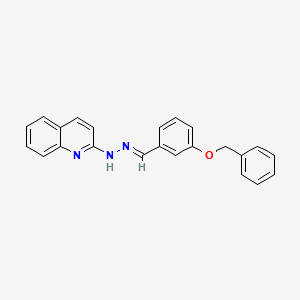![molecular formula C14H19NOS B5758109 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine, also known as MTMP, is a synthetic compound that belongs to the class of thioamide derivatives. The compound has been extensively studied for its potential applications in scientific research. MTMP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research fields.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and the modulation of various signaling pathways. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various research fields. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine. One potential direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the development of new synthetic methods for 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine and its derivatives may lead to the discovery of new compounds with improved properties and potential applications.
Synthesis Methods
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with piperidine. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
properties
IUPAC Name |
(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-10-12(6-7-13(11)16-2)14(17)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHRQWEMXGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)








![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)
